molecular formula C13H17N3O3 B8706341 N-Allyl-N-(3-benzylureido)glycine

N-Allyl-N-(3-benzylureido)glycine

Cat. No.: B8706341
M. Wt: 263.29 g/mol
InChI Key: MJJJILCUGUMBJA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-Allyl-N-(3-benzylureido)glycine involves several steps. One common synthetic route includes the reaction of allyl hydrazine with benzyl isocyanate to form the intermediate benzylcarbamoyl hydrazine. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

2-[(benzylcarbamoylamino)-prop-2-enylamino]acetic acid

InChI

InChI=1S/C13H17N3O3/c1-2-8-16(10-12(17)18)15-13(19)14-9-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,17,18)(H2,14,15,19)

InChI Key

MJJJILCUGUMBJA-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC(=O)O)NC(=O)NCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To the solution of ethyl 2-(1-allyl-2-(benzylcarbamoyl)hydrazinyl)acetate (Compound V-1) 1.31 g (4.5 mmol) in tetrahydrofuran/methanol/water (2:3:1) 24 ml, lithium hydroxide monohydrate 377 mg (9.0 mmol) was added and stirred at room temperature for 5 hour. The reaction mixture was diluted with water 25 ml and washed with ether 25 ml. The aqueous phase was acidified with 10%-citric acid 25 ml and extracted with chloroform 30 ml. The organic phase was washed with brine 25 ml and dried with magnesium sulfate then filtered. The filtrate was concentrated in vacuo to obtain the title compound 982 mg (83%).
Name
ethyl 2-(1-allyl-2-(benzylcarbamoyl)hydrazinyl)acetate
Quantity
1.31 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
377 mg
Type
reactant
Reaction Step One
Name
tetrahydrofuran methanol water
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
83%

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